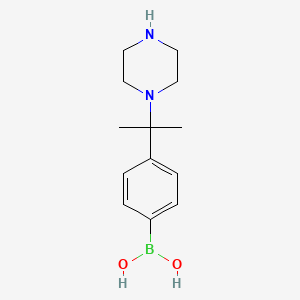
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid is a boronic acid derivative that features a piperazine ring. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The incorporation of a piperazine moiety enhances the compound’s potential for biological activity, making it a valuable target for medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a ketone or aldehyde.
Boronic Acid Introduction: The phenylboronic acid moiety is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This step requires a boronic acid or boronate ester and an aryl halide as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of piperazine, formaldehyde, and the appropriate aryl halide.
Reaction Optimization: Scaling up the Mannich reaction and Suzuki-Miyaura coupling under optimized conditions to ensure high yield and purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or quinones.
Reduction: The piperazine ring can undergo reduction reactions to form secondary amines.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving bases like sodium hydroxide or potassium carbonate.
Major Products
Phenols: Formed through oxidation of the boronic acid group.
Secondary Amines: Resulting from the reduction of the piperazine ring.
Substituted Boronic Acids: Formed through nucleophilic substitution reactions.
科学的研究の応用
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The piperazine ring can interact with receptor sites, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
(4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a piperazine moiety and boronic acid group, known for its antibacterial activity.
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol: A derivative with antidepressant-like effects.
Uniqueness
(4-(2-(Piperazin-1-yl)propan-2-yl)phenyl)boronic Acid is unique due to its combination of a boronic acid group and a piperazine ring, which imparts both chemical versatility and potential biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C13H21BN2O2 |
|---|---|
分子量 |
248.13 g/mol |
IUPAC名 |
[4-(2-piperazin-1-ylpropan-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H21BN2O2/c1-13(2,16-9-7-15-8-10-16)11-3-5-12(6-4-11)14(17)18/h3-6,15,17-18H,7-10H2,1-2H3 |
InChIキー |
TUEMIVYITKBZIH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C(C)(C)N2CCNCC2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


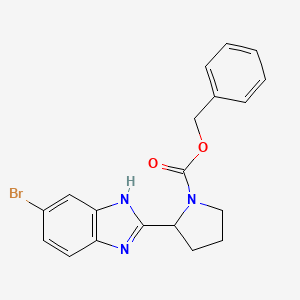

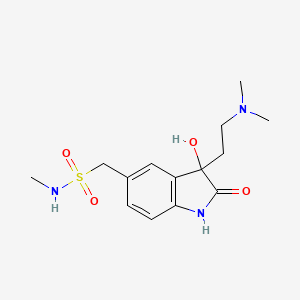
![2-[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-ol](/img/structure/B13858865.png)
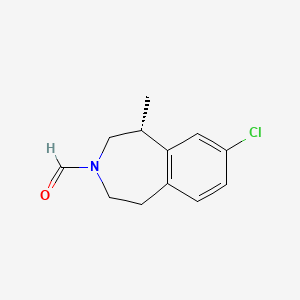
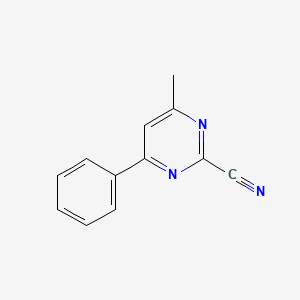
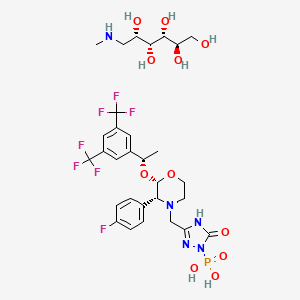
![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[[(2R,3S,5R,6R)-5-amino-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]hexanamide](/img/structure/B13858880.png)
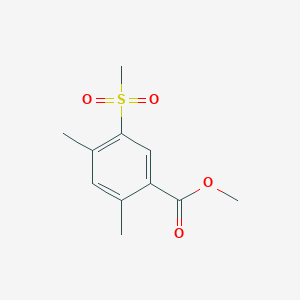

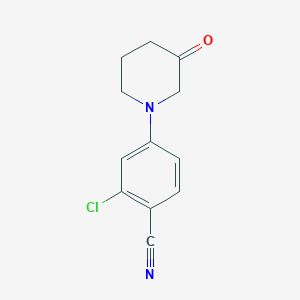
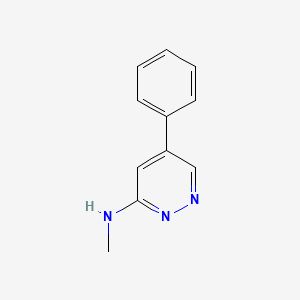
![tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13858900.png)
![Ethyl 2-(5-Methylfuran-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13858918.png)
